

# Application Note: Fmoc-Based Synthesis of Disulfide-Bridged Brevinin Peptides

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## Compound of Interest

Compound Name: *Brevinin-1-RAB2 antimicrobial peptide*

Cat. No.: *B1577861*

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## Executive Summary & Strategic Overview

Brevinin peptides (Brevinin-1 and Brevinin-2 families) are potent antimicrobial peptides (AMPs) isolated from frog skin.[1][2] Their biological activity hinges on a unique structural motif: a C-terminal cyclic heptapeptide domain known as the "Rana box" (Cys-Xaa-Xaa-Xaa-Xaa-Lys-Cys), stabilized by an intramolecular disulfide bridge.[1]

Synthesizing Brevinins presents two distinct challenges:

- **Amphipathic Aggregation:** The linear N-terminal domain is often hydrophobic and prone to on-resin aggregation, leading to deletion sequences.
- **Thermodynamic Folding:** The formation of the specific

disulfide bond requires controlled oxidation conditions to avoid intermolecular oligomerization (disulfide scrambling).

This protocol details a robust Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow optimized for Brevinins. We utilize Rink Amide resin for C-terminal amidation, Cys(Trt) protection for post-

cleavage folding, and a DMSO-accelerated oxidation strategy that favors the monomeric cyclic species over polymeric byproducts.

## Critical Reagents & Resin Selection[3][4][5]

### Resin Choice: Rink Amide

Most Brevinins are naturally C-terminally amidated. The use of Rink Amide MBHA resin (Loading: 0.3–0.5 mmol/g) is critical.

- Why Low Loading? High loading (>0.6 mmol/g) increases the density of growing chains, promoting inter-chain aggregation and steric hindrance during the coupling of the hydrophobic N-terminal sector.

### Cysteine Protection: Trityl (Trt)

We employ Fmoc-Cys(Trt)-OH.

- Mechanism:[3][4][5] The Trityl group is acid-labile.[6] Upon cleavage with TFA, it is removed, yielding the free thiol (-SH). This allows for purification of the linear precursor before cyclization, ensuring that any deletion sequences are removed prior to the sensitive folding step.

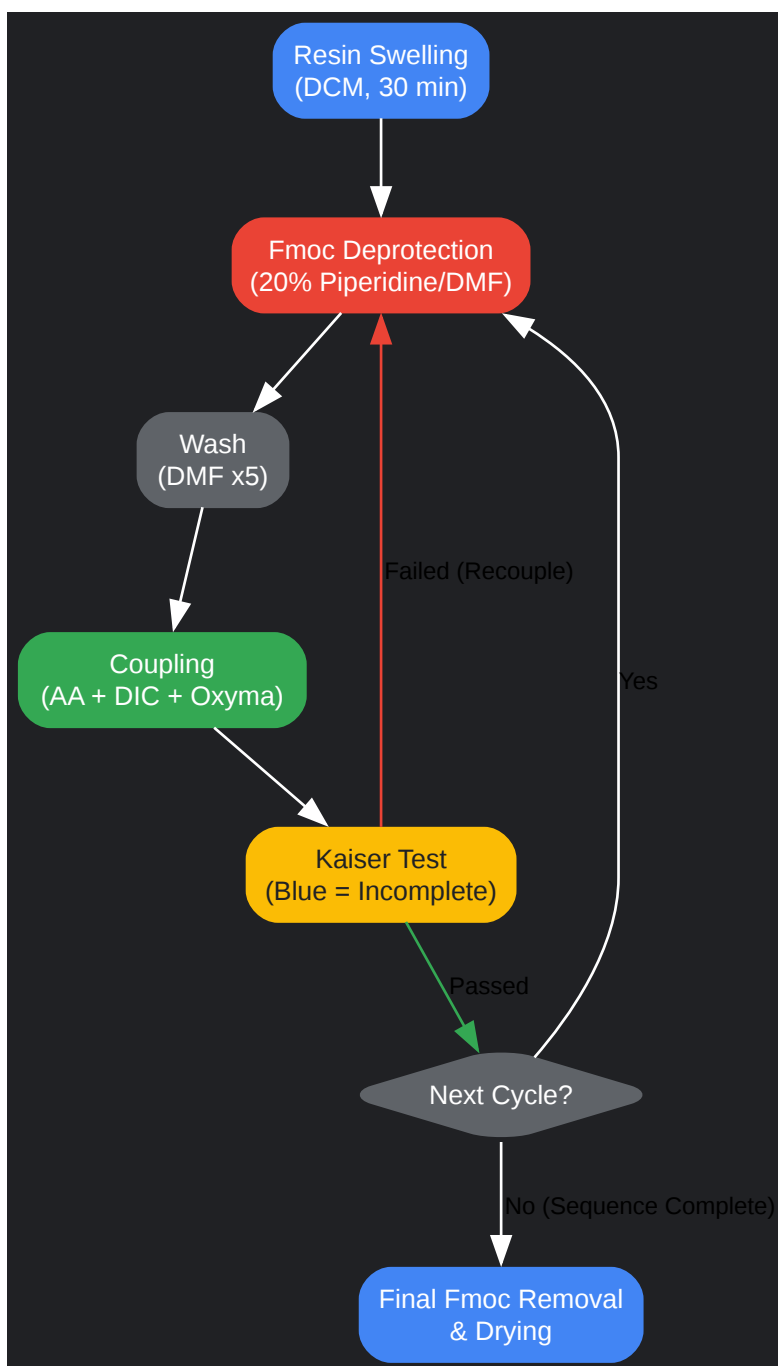
## Reagent Table

Reagent Category	Recommended Chemical	Function
Solid Support	Rink Amide MBHA Resin	Generates C-terminal amide; stable to base.
Coupling Agent	DIC / Oxyma Pure	High efficiency; suppresses racemization better than HBTU/DIEA.
Deprotection	20% Piperidine in DMF	Removes Fmoc group.[7]
Cleavage Cocktail	Reagent K (TFA/Phenol/Water/Thioanisole/EDT)	Scavenges trityl cations; EDT prevents Cys oxidation/alkylation.
Oxidant	DMSO (Dimethyl Sulfoxide)	Mild oxidant; accelerates disulfide formation at pH 8.
Solvent	DMF (Synthesis), Acetonitrile (HPLC)	Reaction medium.

## Experimental Protocol

### Phase 1: Solid Phase Assembly (Fmoc SPPS)

Workflow Diagram:



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Figure 1: Iterative Fmoc SPPS cycle. Note the critical Kaiser test checkpoint to ensure complete coupling of hydrophobic residues.

Step-by-Step:

- Swelling: Place 0.1 mmol Rink Amide resin in a reaction vessel. Swell in DCM for 30 min, then wash with DMF (3x).
- Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate 2 min. Drain. Add fresh 20% Piperidine (5 mL). Agitate 10 min. Drain. Wash DMF (5x).
- Coupling:
  - Dissolve Fmoc-AA-OH (5 eq), Oxyma (5 eq), and DIC (5 eq) in minimal DMF.
  - Pre-activation: Allow to sit for 2 min.
  - Add to resin.[8][7][5][6][9] Agitate for 60 min at Room Temp.
  - Note: For hydrophobic regions (e.g., Val/Leu/Ile rich zones in Brevinin), double couple or heat to 50°C.
- Monitoring: Perform a Kaiser test (ninhydrin). If blue beads appear, repeat the coupling step.
- Final Wash: After the last amino acid (N-terminal) is deprotected, wash resin with DMF (5x), DCM (5x), and MeOH (3x). Dry under vacuum.[10]

## Phase 2: Cleavage and Side-Chain Deprotection

The "Rana box" contains two Cysteines.[1] To prevent the liberated Trityl cation from re-attaching to the Cysteine sulfur (S-alkylation), 1,2-Ethanedithiol (EDT) is mandatory.

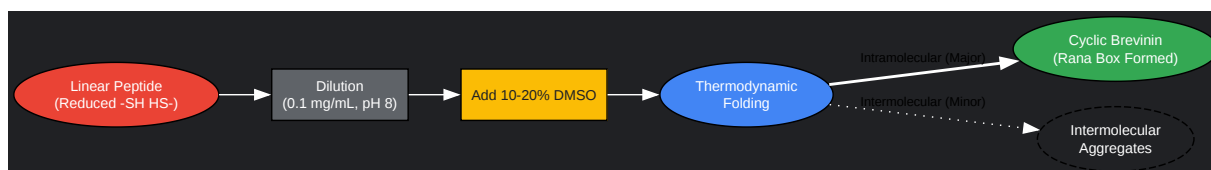
- Cocktail Preparation: Prepare Reagent K fresh:
  - TFA: 82.5%[9]
  - Phenol: 5%[9]
  - Thioanisole: 5%[9]
  - Water: 5%[9]
  - EDT: 2.5% (Critical Thiol Scavenger)

- Reaction: Add cold cocktail to resin (10 mL per 1 g resin). Agitate for 2.5 hours at room temperature.
- Precipitation: Filter resin.[11] Drop filtrate into ice-cold Diethyl Ether (40 mL). Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.
- Result: Crude linear Brevinin with free thiols.

## Phase 3: DMSO-Accelerated Oxidative Folding

Direct air oxidation is slow (24-48h) and can lead to aggregation. DMSO acts as a mild oxidant, accepting electrons from the thiols to form the disulfide bond and dimethyl sulfide. This method is faster (4-12h) and works well for the small Rana box loop.

Oxidation Logic Diagram:



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Figure 2: Oxidative folding pathway. High dilution favors intramolecular cyclization (Rana box) over intermolecular aggregation.

Protocol:

- Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0).
  - Concentration: Keep dilute (< 0.5 mg/mL) to favor intramolecular (cyclic) over intermolecular (dimer) bond formation.
- Oxidation: Add DMSO to a final concentration of 10-20% (v/v).
- Incubation: Stir gently at room temperature open to air.

- Time: Monitor by HPLC every 2 hours. The shift in retention time (usually earlier elution for cyclic) indicates completion. Typically complete in 4–8 hours.
- Acidification: Once reaction is >95% complete, acidify with TFA to pH 2 to quench the reaction and stabilize the disulfide.

## Phase 4: Purification and QC

- Filtration: Filter the acidified solution (0.45  $\mu$ m) to remove any precipitated aggregates.
- Prep-HPLC:
  - Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).
  - Buffer A: 0.1% TFA in Water.
  - Buffer B: 0.1% TFA in Acetonitrile.
  - Gradient: 20% to 60% B over 40 min (Brevinins are hydrophobic).
- Analysis:
  - ESI-MS: Confirm mass. Note that the cyclic peptide will be 2 Da lower than the linear precursor due to the loss of two protons ( ).
  - Analytical HPLC: Purity >95%.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Coupling	Aggregation of hydrophobic N-terminus.	Use Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH) at strategic positions to disrupt beta-sheets.
Scrambled Disulfides	High peptide concentration during oxidation.	Dilute reaction further (<0.1 mg/mL). Ensure pH is not >8.5.
Methionine Oxidation	Air exposure during cleavage.	Ensure Thioanisole is present in cleavage cocktail.[11] Keep cleavage vessel under N2 gas.
Low Yield	Peptide precipitating during oxidation.	Add 10-20% Acetonitrile to the oxidation buffer to improve solubility of the amphipathic peptide.

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